

# Unmasking HO-PEG4-CH<sub>2</sub>COOtBu: A Guide to its Aliases and Chemical Identity

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## Compound of Interest

Compound Name: HO-PEG4-CH<sub>2</sub>COOtBu

Cat. No.: B608010

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For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. The compound commonly abbreviated as **HO-PEG4-CH<sub>2</sub>COOtBu** serves as a versatile building block in bioconjugation and medicinal chemistry. This guide provides an in-depth look at its alternative names, chemical identifiers, and relevant data to ensure clarity and facilitate seamless research and development.

## A Compilation of Synonyms and Identifiers

The nomenclature for this heterobifunctional PEGylated crosslinker can vary significantly across different suppliers and scientific literature. To avoid ambiguity, a comprehensive list of its alternative names and key identifiers is presented below. The most critical identifier is the CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference for the chemical substance.

Category	Name/Identifier	Source/Reference
Common Abbreviation	HO-PEG4-CH <sub>2</sub> COOtBu	General Use
Hydroxy-PEG4-t-butyl ester	MedKoo Biosciences, Sigma-Aldrich[1]	
HO-PEG4-CO-OtBu	Sigma-Aldrich	
Hydroxy-PEG4-t-butyl ester	PurePEG[2]	
HO-PEG4-tert-Butyl Ester	ChemicalBook[3]	
Systematic (IUPAC) Name	tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate	N/A
tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate	MedKoo Biosciences[1]	PurePEG[2]
CAS Number	169751-72-8	
518044-32-1	MedKoo Biosciences, Sigma-Aldrich[1]	N/A
Other Names	O-(tert-Butoxycarbonylmethyl)-tetraethylene glycol	
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid tert-butyl ester	N/A	
{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-acetic acid tert-butyl ester	Echemi[4]	
t-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate	Echemi[4]	
tert-butyl 12-hydroxy-4,7,10-trioxa-dodecanoate	Echemi[4]	

Hydroxy-PEG4-(CH <sub>2</sub> ) <sub>2</sub> -Boc	MedKoo Biosciences[1]
PEG5-Carboxylic Acid tert-Butyl Ester	MedKoo Biosciences[1]

Note: Discrepancies in CAS numbers (169751-72-8 and 518044-32-1) exist across different suppliers for structures that appear to be identical. Researchers should verify the specific CAS number associated with their purchased material.

## Experimental Applications and Protocols

This PEG derivative is a valuable tool in chemical biology and drug discovery. Its structure features a terminal hydroxyl group and a tert-butyl protected carboxylic acid. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, a crucial property for biological applications. The hydroxyl group allows for further chemical modification or conjugation to biomolecules, while the tert-butyl ester can be selectively removed under acidic conditions to reveal a reactive carboxylic acid.

A common application involves its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other complex molecular architectures. A general experimental workflow for the deprotection of the tert-butyl group is as follows:

### Protocol: Deprotection of the Tert-Butyl Ester

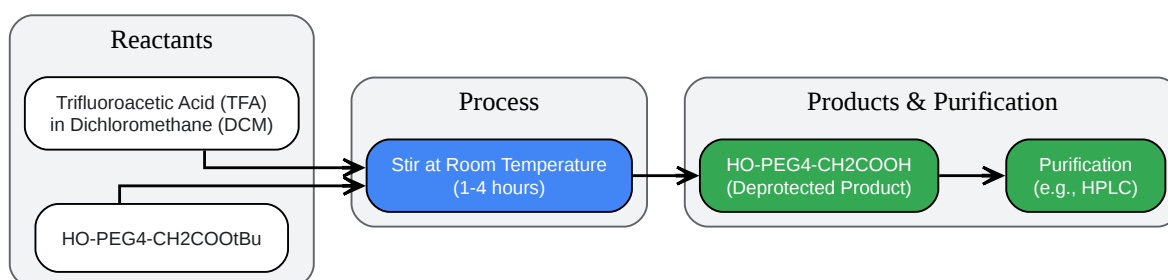
- **Dissolution:** Dissolve the **HO-PEG4-CH<sub>2</sub>COOtBu** compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
- **Acidification:** Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
- **Work-up:** Upon completion, the excess acid and solvent are removed under reduced pressure (rotovaporation). The crude product can then be purified by a suitable method,

such as flash chromatography or preparative HPLC, to yield the corresponding carboxylic acid (HO-PEG4-CH<sub>2</sub>COOH).

This deprotected linker can then be activated (e.g., as an NHS ester) for subsequent conjugation to an amine-containing molecule.

## Visualizing the Deprotection Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the deprotection of **HO-PEG4-CH<sub>2</sub>COOtBu**.



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Caption: Workflow for the acidic deprotection of the tert-butyl ester.

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